molecular formula C8H8O2 B1203309 2-Hydroxy-3-methylbenzaldehyde CAS No. 824-42-0

2-Hydroxy-3-methylbenzaldehyde

Cat. No. B1203309
CAS RN: 824-42-0
M. Wt: 136.15 g/mol
InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxybenzaldehydes have been the subject of study for their reactivity with alkynes, alkenes, or allenes, showing the versatility of these compounds in synthetic chemistry. Notably, 2-Hydroxybenzaldehydes can efficiently react with internal and terminal alkynes, catalyzed by a rhodium-based system, to produce 2-alkenoylphenols with good yields, highlighting a method for modifying the core structure of 2-Hydroxy-3-methylbenzaldehyde (Kokubo et al., 1999). Furthermore, the synthesis of N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones showcases the chemical modification capabilities of related compounds, which proceed without the side reactions of O-methylation, indicating potential pathways for derivatizing 2-Hydroxy-3-methylbenzaldehyde (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methylbenzaldehyde derivatives, such as S-ethylisothiosemicarbazones and their complexes, has been explored, revealing coordination with metals in a tridentate manner and adopting specific geometries depending on the central metal atom involved. These findings underscore the structural versatility and potential for forming complex molecules with 2-Hydroxy-3-methylbenzaldehyde as a starting material (Takjoo et al., 2013).

Chemical Reactions and Properties

2-Hydroxy-3-methylbenzaldehyde participates in various chemical reactions, such as self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, highlighting its reactivity and potential as a precursor for the synthesis of valuable chemicals (Moteki et al., 2016). Additionally, its derivatives can undergo ortho-bromination, enabling the synthesis of substituted 2-bromobenzaldehydes, which are valuable intermediates for further chemical transformations (Dubost et al., 2011).

Physical Properties Analysis

The physical properties of 2-Hydroxy-3-methylbenzaldehyde and its derivatives can be inferred from studies on similar compounds, where their crystalline structure, disorder, and intermolecular interactions have been detailed. These studies provide insights into the solid-state characteristics that could be relevant for 2-Hydroxy-3-methylbenzaldehyde (Rivera et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic potential, are highlighted by studies on related compounds undergoing hydrodeoxygenation and hydroxyalkylation reactions. These reactions demonstrate the potential of 2-Hydroxy-3-methylbenzaldehyde in catalysis and organic synthesis, offering pathways for creating valuable chemical products (Verma & Kishore, 2017).

Scientific Research Applications

  • Fluorescent pH Sensor : 2-Hydroxy-3-methylbenzaldehyde derivatives can act as selective fluorescent pH sensors, valuable for studying biological organelles due to their sensitivity within a specific pH range (Saha et al., 2011).

  • Pheromone Synthesis : This compound is a component of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for the development of applications using these pheromones (Noguchi et al., 1997).

  • Chemical Synthesis : It is used in self-terminated cascade reactions to produce methylbenzaldehydes from ethanol, demonstrating its utility in creating value-added chemicals (Moteki et al., 2016).

  • Reactions with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes, including 2-Hydroxy-3-methylbenzaldehyde, react efficiently with alkynes, alkenes, or allenes using a rhodium catalyst system, offering pathways for synthesizing diverse chemical compounds (Kokubo et al., 1999).

  • Antibacterial Activity : Derivatives of this compound, like 4-hydroxy-3-methylchalcone, synthesized from 2-Hydroxy-3-methylbenzaldehyde, have shown antibacterial activity against both gram-positive and gram-negative bacteria (Hapsari et al., 2018).

  • Nonlinear Optical Material : It is investigated for its nonlinear optical properties, indicating its potential as an optical limiting material (Jayareshmi et al., 2021).

  • Schiff Base Synthesis : It's used in synthesizing Schiff base compounds with potential applications in antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).

  • Electrochemical Studies : Its derivatives have been studied for their electrochemical behavior, indicating potential applications in various electrochemical processes (Hasdemir et al., 2011).

Safety And Hazards

2-Hydroxy-3-methylbenzaldehyde is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its mist or vapors and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPQNXSAJZOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335060
Record name 2-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylbenzaldehyde

CAS RN

824-42-0
Record name 3-Methylsalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-42-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of o-cresol (4.0 g, 37 mmol) in triethylamine (3.8 ml, 26.6 mmol) and toluene (100 ml) is added dropwise SnCl4 (0.95 g, 36.5 mmol) under an atmosphere of nitrogen. After the addition of paraformaldehyde the mixture is heated at reflux for 18 h. The reaction mixture is quenched by pouring onto crushed ice and the pH is adjusted to 2 by addition of aqueous HCl. The product is extracted with ether and the resulting organic phase is washed with brine and dried over sodium sulfate. Evaporation of the solvent and purification by chromatography yields the title compound. (CDCl3, 400 MHz): 11.26 (s, 1H); 9.86 (s, 1H); 7.37 (m, 2H); 6.91 (t, 1H); 2.23 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-Cresol 20.0 g (185 mmol) was dissolved in toluene 400 ml and thereto was added 2,6-lutidine 18.4 g (171 mmol). SnCl4 4.8 g (18 mmol) was added to the mixture and the mixture was stirred for 30 min. at 20° C. Thereto was added paraformaldehyde (purity: 95 weight %) 12.9 g (409 mmol) and the mixture was stirred at 80° C. for 5 hours to the conversion of 78%. And the reaction was kept for 10 hours at 100° C. to confirm the disappearance of the raw material, o-cresol. The reaction solution was cooled to room temperature, extracted with water-toluene in a separatory funnel and the organic layer was dried over anhydrous magnesium sulfate and dried in vacuo to give 2-hydroxy-3-methylbenzaldehyde 24.9 g (yield: 99%, selectivity: 99%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-3-methylbenzaldehyde
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2-Hydroxy-3-methylbenzaldehyde
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Citations

For This Compound
196
Citations
AK Sutar, Y Das, P Rath, T Maharana, P Gupta - Chemistry, 2013 - Citeseer
… The HMBdMBn Schiff base was obtained by refluxing 2-hydroxy3-methylbenzaldehyde and 4-Methylbenzene-1,2-diamine with a substantial yield (86.2 wt%) (Scheme 1). The IR …
Number of citations: 2 citeseerx.ist.psu.edu
FH Rafi'ah, N Rizky, NBA Prasetya… - IOP Conference Series …, 2019 - iopscience.iop.org
… The first fraction was 2-hydroxy-3methylbenzaldehyde, the second fraction was ortho-cresol … The H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde compound is presented in Fig. 3. …
Number of citations: 3 iopscience.iop.org
ES Aazam, O Büyükgüngör - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The title compound, C 12 H 10 N 4 O, is a Schiff base obtained from the condensation of diaminomaleonitrile and 2-hydroxy-3-methylbenzaldehyde. The molecule is roughly planar, …
Number of citations: 5 scripts.iucr.org
P Payne, JHP Tyman, SK Mehet… - Journal of Chemical …, 2006 - journals.sagepub.com
… 2-Hydroxymethyl-6-methylphenol (3.9 g, 77 %) was obtained from 2-hydroxy-3-methylbenzaldehyde (5.0 g) and purified column chromatography with diethyl ether/light petroleum and …
Number of citations: 17 journals.sagepub.com
S Kansiz, T Agar, N Dege, OE Dogan… - Acta Crystallographica …, 2020 - scripts.iucr.org
… In the present study, a new Schiff base, (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, was obtained in crystalline form from the reaction of 2-hydroxy-3-methylbenzaldehyde with 2…
Number of citations: 2 scripts.iucr.org
G Wang, JC Chang - Synthesis and Reactivrty in Inorganic and …, 1994 - Taylor & Francis
… condensation of 2-hydroxy-3-methylbenzaldehyde and 2,4-dihydroxybenza ldehyde with glyc ine, DL-alanine, DL-va 1 i ne, DL-meth ion i ne , L leucine, and DL-phenylalanine were …
Number of citations: 56 www.tandfonline.com
E Szlyk, A Surdykowski, M Barwiolek, E Larsen - Polyhedron, 2002 - Elsevier
… (−)-Chxn 1.82 g (16 mmol) and 2-hydroxy-5-methylbenzaldehyde 4.35 g (32 mmol) or 2-hydroxy-3-methylbenzaldehyde (32 mmol) in EtOH solutions were stirred under reflux for 2 h. …
Number of citations: 48 www.sciencedirect.com
A Bi, J Wu, S Huang, Y Li… - Biomaterials …, 2022 - biomaterialsres.biomedcentral.com
… A novel NIR fluorescent probe HBAE was synthetized from 2-hydroxy-3-methylbenzaldehyde and 2-amino-benzenethiol by 5 steps. The fluorescence mechanism in the ESIPT systems …
CR Singh, R Nelson, PM Krishnan… - Int J Pharm Tech …, 2011 - researchgate.net
Medicinal plants are source of important therapeutic aids for alleviating human ailments. Thus natural products have been a major source of drugs for centuries. In tune with this effort, …
Number of citations: 23 www.researchgate.net
AK Sutar, Y Das, S Pattnaik, N Nath… - … Journal of Materials …, 2013 - researchgate.net
… in the presence of metal complexes of salen and hydrogen peroxide as the oxidant is reported, but catalytic activity of metal complexes of N, N'-bis (2-hydroxy-3 -methylbenzaldehyde) 4-…
Number of citations: 8 www.researchgate.net

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